molecular formula C10H10FNO2 B13980945 4-Cyclobutyl-2-fluoro-nitrobenzene

4-Cyclobutyl-2-fluoro-nitrobenzene

Katalognummer: B13980945
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: OEMNMFYAGUPPRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclobutyl-2-fluoro-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a cyclobutyl group, a fluorine atom, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-2-fluoro-nitrobenzene typically involves the nitration of 4-Cyclobutyl-2-fluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

4-Cyclobutyl-2-fluorobenzene+HNO3+H2SO4This compound+H2O\text{4-Cyclobutyl-2-fluorobenzene} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Cyclobutyl-2-fluorobenzene+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclobutyl-2-fluoro-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as phenoxide, potassium carbonate as a base, and dimethylformamide as a solvent.

Major Products Formed

    Reduction: 4-Cyclobutyl-2-fluoroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Cyclobutyl-2-fluoro-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclobutyl-2-fluoro-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The cyclobutyl group may contribute to the compound’s steric properties, affecting its interactions with enzymes and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoronitrobenzene: Similar structure but lacks the cyclobutyl group.

    2-Fluoronitrobenzene: Similar structure but with the nitro and fluorine groups in different positions.

    Cyclobutylbenzene: Lacks the nitro and fluorine groups.

Uniqueness

4-Cyclobutyl-2-fluoro-nitrobenzene is unique due to the combination of the cyclobutyl group, fluorine atom, and nitro group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H10FNO2

Molekulargewicht

195.19 g/mol

IUPAC-Name

4-cyclobutyl-2-fluoro-1-nitrobenzene

InChI

InChI=1S/C10H10FNO2/c11-9-6-8(7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2

InChI-Schlüssel

OEMNMFYAGUPPRG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.